3-(4-Acetylphenyl)-5-hydroxybenzoic acid

Description

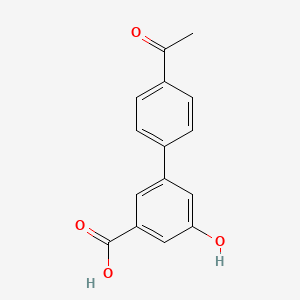

3-(4-Acetylphenyl)-5-hydroxybenzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at position 5 and a 4-acetylphenyl group at position 3 of the benzene ring. The acetyl group (COCH₃) on the phenyl substituent introduces electron-withdrawing effects, which may influence the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name |

3-(4-acetylphenyl)-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9(16)10-2-4-11(5-3-10)12-6-13(15(18)19)8-14(17)7-12/h2-8,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYIRDOMHBWWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689768 | |

| Record name | 4'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-37-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-acetyl-5-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261973-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boronic acid reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Acetylphenyl)-5-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(4-Acetylphenyl)-5-hydroxybenzoic acid with key analogs, highlighting substituents, molecular properties, and synthesis methods derived from the evidence:

*Calculated molecular weight. †Inferred from analogs with acetyl or hydroxyl groups (e.g., B7 is soluble in ethanol/DMSO ). ‡Not a benzoic acid but shares the 4-acetylphenyl moiety.

Key Observations from Comparative Analysis

Substituent Effects on Physicochemical Properties

- Acetyl vs. Chloro Groups : The 4-acetylphenyl group in the main compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to chloro-substituted analogs like 3-(3-chlorophenyl)-5-hydroxybenzoic acid, where the electronegative Cl could reduce polarity .

- Bulkier Groups: The tert-butoxycarbonyl (Boc) group in 3-[(tert-Boc)amino]-5-hydroxybenzoic acid increases molecular weight (253.25 g/mol) and melting point (150–151°C), suggesting that bulky substituents improve thermal stability .

Pharmacological Potential (Inferred)

- While direct data on this compound are lacking, hydroxybenzoic acid derivatives are widely used as intermediates in drug discovery. For example, caffeic acid (3,4-dihydroxybenzoic acid derivative) is employed in pharmacological and cosmetic research , suggesting that the acetyl and hydroxyl groups in the main compound could similarly serve as a scaffold for bioactive molecules.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Acetylphenyl)-5-hydroxybenzoic acid?

Answer:

A common approach involves coupling reactions between acetylphenyl derivatives and hydroxybenzoic acid precursors. For example, EDCI-mediated amide coupling (as seen in thiazole-carboxamide synthesis ) or acid-amine coupling under reflux conditions with catalysts like Cu₂O . Purification typically employs recrystallization from methanol/water mixtures, with melting points (e.g., 214–216°C) serving as purity indicators . Optimize solvent polarity and reaction time to minimize byproducts.

Basic: How is this compound characterized spectroscopically?

Answer:

- NMR : Analyze aromatic proton environments (δ 6.8–8.0 ppm for benzene rings) and hydroxyl/acetyl groups (δ 2.5–5.0 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carboxylic acid groups) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., 284.27 g/mol analogs ).

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from light to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Answer:

- Solvent Screening : Perform systematic tests in DMSO, methanol, and dichloromethane at varying temperatures .

- pH-Dependent Studies : Explore solubility changes in buffered solutions (pH 2–12) due to the compound’s ionizable carboxylic acid group .

- Computational Modeling : Use COSMO-RS simulations to predict solubility parameters and compare with experimental results .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst Screening : Test Pd/C, Cu₂O, or enzyme-mediated systems for coupling efficiency .

- DOE (Design of Experiments) : Vary temperature (60–120°C), solvent ratios (e.g., DMF:H₂O), and stoichiometry .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Advanced: How does the compound’s stability under physiological conditions impact bioactivity studies?

Answer:

- Degradation Analysis : Incubate in PBS (pH 7.4) at 37°C and monitor via HPLC for hydrolysis of acetyl or ester groups .

- Metabolite Identification : Use LC-MS/MS to detect breakdown products (e.g., deacetylated derivatives) .

- Bioactivity Correlation : Compare stability data with enzyme inhibition assays (e.g., STAT3 dimerization studies ).

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT Calculations : Model electrophilic aromatic substitution at the acetylphenyl group using Gaussian or ORCA .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) using GROMACS .

- SAR Analysis : Cross-validate computational predictions with experimental IC₅₀ values from kinase assays .

Advanced: How to address discrepancies in reported melting points across studies?

Answer:

- Purity Verification : Re-crystallize samples and compare DSC thermograms with literature .

- Polymorphism Screening : Use XRPD to identify crystalline forms affecting melting behavior .

- Inter-Lab Validation : Collaborate with independent labs to standardize measurement protocols .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 284.27 g/mol (analog) | |

| Melting Point | 214–216°C (recrystallized) | |

| Solubility (DMSO) | >10 mg/mL (predicted) | |

| Stability (pH 7.4, 37°C) | t₁/₂ = 24–48 hours (HPLC-monitored) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.